molecular formula C20H24N2O3 B4406666 N-[4-(diethylamino)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(diethylamino)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4406666
M. Wt: 340.4 g/mol
InChI Key: XWSBIMDHHSAEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDMA, is a psychoactive drug that is commonly used for recreational purposes. However, this compound has also been the subject of scientific research due to its potential therapeutic effects. In

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential therapeutic effects in the treatment of various mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. It has also been studied for its potential use in couples therapy and as an aid in psychotherapy.

Mechanism of Action

N-[4-(diethylamino)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts primarily as a serotonin releaser, causing an increase in serotonin levels in the brain. This leads to feelings of euphoria, empathy, and emotional openness. This compound also has effects on other neurotransmitters, including dopamine and norepinephrine.
Biochemical and physiological effects:
This compound has been shown to have a variety of effects on the body, including increased heart rate, blood pressure, and body temperature. It also causes the release of oxytocin, a hormone that is associated with social bonding and trust.

Advantages and Limitations for Lab Experiments

N-[4-(diethylamino)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has advantages in lab experiments as it can be used to study the effects of serotonin on the brain and behavior. However, there are also limitations to its use, including the potential for neurotoxicity and the difficulty in controlling dosage and purity.

Future Directions

There are many potential future directions for research on N-[4-(diethylamino)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, including further exploration of its therapeutic potential in mental health disorders, as well as its potential use in addiction treatment. There is also a need for further research into the long-term effects of this compound use on the brain and body.
In conclusion, while this compound is commonly known for its recreational use, it also has potential therapeutic benefits that have been the subject of scientific research. Further research is needed to fully understand the effects of this compound and its potential applications in mental health and addiction treatment.

properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-4-22(5-2)16-7-8-17(14(3)12-16)21-20(23)15-6-9-18-19(13-15)25-11-10-24-18/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSBIMDHHSAEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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